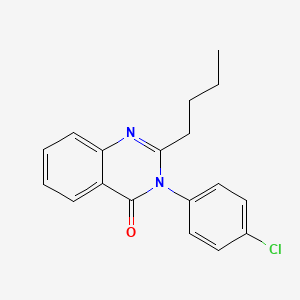![molecular formula C20H25N3O4 B4859533 7-methoxy-N-(3-morpholin-4-ylpropyl)-4,5-dihydrobenzo[g][1,2]benzoxazole-3-carboxamide](/img/structure/B4859533.png)
7-methoxy-N-(3-morpholin-4-ylpropyl)-4,5-dihydrobenzo[g][1,2]benzoxazole-3-carboxamide
Overview
Description
7-methoxy-N-(3-morpholin-4-ylpropyl)-4,5-dihydrobenzo[g][1,2]benzoxazole-3-carboxamide is a complex organic compound that features a benzoxazole core, a methoxy group, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-N-(3-morpholin-4-ylpropyl)-4,5-dihydrobenzo[g][1,2]benzoxazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzoxazole Core: This can be achieved through the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Attachment of the Morpholine Moiety: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with morpholine, often facilitated by a base such as potassium carbonate.
Final Coupling: The final step involves coupling the morpholine-substituted intermediate with the benzoxazole core, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-N-(3-morpholin-4-ylpropyl)-4,5-dihydrobenzo[g][1,2]benzoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The benzoxazole core can be reduced to a benzoxazoline under reducing conditions.
Substitution: The morpholine moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of benzoxazoline derivatives.
Substitution: Formation of various substituted benzoxazole derivatives.
Scientific Research Applications
7-methoxy-N-(3-morpholin-4-ylpropyl)-4,5-dihydrobenzo[g][1,2]benzoxazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: It is investigated for its pharmacokinetic and pharmacodynamic properties.
Biology: It is used in studies related to cell signaling pathways and enzyme inhibition.
Mechanism of Action
The mechanism of action of 7-methoxy-N-(3-morpholin-4-ylpropyl)-4,5-dihydrobenzo[g][1,2]benzoxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine moiety is known to enhance the compound’s ability to cross cell membranes, while the benzoxazole core can interact with various biological macromolecules. This compound may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 7-methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-amine
- N-(4-isopropylphenyl)-2-(3-morpholin-4-ylpropyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide
Uniqueness
7-methoxy-N-(3-morpholin-4-ylpropyl)-4,5-dihydrobenzo[g][1,2]benzoxazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
7-methoxy-N-(3-morpholin-4-ylpropyl)-4,5-dihydrobenzo[g][1,2]benzoxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-25-15-4-6-16-14(13-15)3-5-17-18(22-27-19(16)17)20(24)21-7-2-8-23-9-11-26-12-10-23/h4,6,13H,2-3,5,7-12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQDGMLXCEULBIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(CC2)C(=NO3)C(=O)NCCCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-ethyl-4-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}piperazine](/img/structure/B4859460.png)
![5-(4-FLUOROPHENYL)-N-[(PYRIDIN-3-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE](/img/structure/B4859468.png)
![N-{4-[(2,6-dimethylpiperidin-1-yl)sulfonyl]phenyl}propanamide](/img/structure/B4859470.png)
![Methyl 3-chloro-6-{[(3-methylpiperidin-1-yl)carbonothioyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B4859472.png)

![4-{[3-(isopropoxycarbonyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B4859489.png)
![methyl 2-({[(3,5-dichloro-4-hydroxyphenyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4859496.png)
![3-{[3-(Methoxycarbonyl)-5-propylthiophen-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4859505.png)
![N-[3-(acetylamino)phenyl]nicotinamide](/img/structure/B4859513.png)
![methyl 6-[({[2-(4-bromo-1H-pyrazol-1-yl)ethyl]amino}carbonothioyl)amino]-3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B4859515.png)
![N-(2-METHOXY-5-METHYLPHENYL)-N'-[1-(3-PYRIDYL)ETHYL]UREA](/img/structure/B4859537.png)
![[(2-{[3-(methoxycarbonyl)-4-phenyl-2-thienyl]amino}-2-oxoethyl)thio]acetic acid](/img/structure/B4859541.png)

![N-[2-(4-tert-butylphenoxy)ethyl]-2-[2-(2-methylanilino)-2-oxoethoxy]benzamide](/img/structure/B4859551.png)
